![molecular formula C10H10Cl2O2 B3037340 3-(2,6-Dichlorophenoxy)-2-butanone CAS No. 477865-15-9](/img/structure/B3037340.png)
3-(2,6-Dichlorophenoxy)-2-butanone
Overview
Description
Scientific Research Applications
Metabolic Engineering for Chemical Production
3-(2,6-Dichlorophenoxy)-2-butanone, also known as 2-butanone, has been explored in metabolic engineering. In one study, Klebsiella pneumoniae was engineered to produce 2-butanone from glucose by extending its native 2, 3-butanediol synthesis pathway. This research offers a basis for developing efficient biological processes for 2-butanone production, highlighting its potential in biotechnological applications (Chen et al., 2015).
Pharmaceutical Synthesis
2-butanone derivatives have been used in the synthesis of polyhydroxyindolizidines, a class of compounds with significant pharmaceutical applications. The synthesis involves the use of 4-octulose derivatives as intermediates, indicating the versatility of 2-butanone in complex organic syntheses (Izquierdo et al., 1999).
Solvatochromism Studies
The solvatochromic behavior of derivatives of 2,6-dichlorophenoxy, a component of 3-(2,6-Dichlorophenoxy)-2-butanone, has been investigated. This research provides insights into the interactions of such compounds with various solvents, which is crucial for understanding their behavior in different chemical environments (Tada et al., 2000).
Enzymatic Synthesis and Catalysis
The compound has been studied in the context of enzymatic catalysis. For example, the Baeyer–Villiger monooxygenase-catalyzed synthesis of enantiopure compounds, including 3-phenyl-2-butanone, demonstrates the application of 2-butanone in chiral chemistry and pharmaceutical synthesis (Geitner et al., 2010).
Natural Product Research
Research has also involved the isolation of natural products like ambigol C, which is structurally related to 2,6-dichlorophenol, a component of 3-(2,6-Dichlorophenoxy)-2-butanone. This underscores the compound's relevance in the study of natural products and their bioactivities (Wright et al., 2005).
Green Chemistry Applications
The dehydration of bio-based 2,3-butanediol to butanone is an example of green chemistry applications. This research highlights the role of 2-butanone as an intermediate in sustainable chemical processes (Zhang et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as (2,4-dichlorophenoxy)acetic acid, have been shown to have specific target organ toxicity, particularly affecting the respiratory system .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes like free radical reactions .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of certain signaling pathways .
Pharmacokinetics
Similar compounds have been studied using liquid chromatography methods, which could potentially provide insights into their pharmacokinetic properties .
Result of Action
Similar compounds have been associated with various biological effects, such as promoting apoptosis and exerting antiproliferative effects .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds .
properties
IUPAC Name |
3-(2,6-dichlorophenoxy)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)7(2)14-10-8(11)4-3-5-9(10)12/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSHORGLJSZPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298357 | |
Record name | 3-(2,6-Dichlorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenoxy)-2-butanone | |
CAS RN |
477865-15-9 | |
Record name | 3-(2,6-Dichlorophenoxy)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477865-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,6-Dichlorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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